1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide
Overview
Description
1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide is a complex organic compound characterized by its sulfonamide and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide typically involves multiple steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form the sulfonamide intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of sulfonyl oxide derivatives.
Reduction: Production of reduced sulfonamide derivatives.
Substitution: Generation of various substituted piperidine and pyridine derivatives.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes and receptors involved in biological processes.
Pathways: Modulates signaling pathways related to inflammation, infection, and cellular metabolism.
Comparison with Similar Compounds
1-[(4-methylphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide is unique due to its specific structural features and biological activity. Similar compounds include:
Sulfonamide Derivatives: Other sulfonamide compounds with varying substituents and functional groups.
Piperidine Derivatives: Piperidine-based compounds with different substituents and biological activities.
These compounds share similarities in their core structures but differ in their specific substituents and resulting properties.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-6-8-17(9-7-14)25(23,24)21-11-3-4-15(13-21)18(22)20-16-5-2-10-19-12-16/h2,5-10,12,15H,3-4,11,13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZQCJJEMHSMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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